(6-Bromo-5-nitropyridin-2-yl)methanamine
CAS No.: 914224-00-3
Cat. No.: VC3345188
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 914224-00-3 |
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Molecular Formula | C6H6BrN3O2 |
Molecular Weight | 232.03 g/mol |
IUPAC Name | (6-bromo-5-nitropyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2 |
Standard InChI Key | FFHVXUYOKNPOSM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1CN)Br)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(N=C1CN)Br)[N+](=O)[O-] |
Introduction
(6-Bromo-5-nitropyridin-2-yl)methanamine is a complex organic compound characterized by its unique combination of functional groups, including a bromine atom, a nitro group, and an amine group attached to a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapy.
Synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine
The synthesis of this compound typically involves a two-step process:
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Nitration: The first step involves the nitration of 6-bromopyridin-2-ylmethanamine using strong nitrating agents such as nitric acid and sulfuric acid.
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Bromination: The second step involves the bromination of the resulting compound, often using bromine or N-bromosuccinimide (NBS) as brominating agents.
On an industrial scale, the synthesis is carried out in large reactors with careful control over temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions and Applications
(6-Bromo-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The nitro group can be reduced to an amine group, and the bromine can be replaced by other functional groups using oxidizing agents like potassium permanganate.
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Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or iron in acidic conditions.
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Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using nucleophiles like sodium iodide.
Major Products Formed
Reaction Type | Major Products Formed |
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Oxidation | Nitroso compounds, oximes |
Reduction | Amines, amides |
Substitution | Halogenated and alkylated derivatives |
Medicinal Chemistry and Biological Activities
(6-Bromo-5-nitropyridin-2-yl)methanamine has been studied for its potential as a therapeutic agent due to its biological activities:
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines by inhibiting key signaling pathways involved in cancer progression.
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